molecular formula C12H18N2O2 B6604519 tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 2116040-80-1

tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No. B6604519
CAS RN: 2116040-80-1
M. Wt: 222.28 g/mol
InChI Key: IUSGWBIZKPDTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate (TBCA) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular formula of C10H15N2O2. TBCA has been studied for its potential use in various scientific research applications, including drug discovery, drug design, and medicinal chemistry. It is an important building block for the synthesis of various heterocyclic compounds.

Scientific Research Applications

Tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate has been studied for its potential use in various scientific research applications, including drug discovery, drug design, and medicinal chemistry. It is used as a building block for the synthesis of various heterocyclic compounds. It is also used as a substrate for the synthesis of novel compounds with potential therapeutic applications. Additionally, it is used as a reagent in the synthesis of biologically active compounds, such as anti-cancer drugs and anti-inflammatory agents.

Mechanism of Action

Tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate acts as a ligand, binding to specific receptors on the surface of cells. The binding of tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate to the receptor triggers a cascade of biochemical and physiological responses, which can result in the inhibition or activation of various cellular processes.
Biochemical and Physiological Effects
The binding of tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate to the receptor triggers a cascade of biochemical and physiological responses. These responses can include changes in gene expression, cell-signaling pathways, and metabolic pathways. Additionally, tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate in laboratory experiments has several advantages. It is relatively easy to synthesize, is readily available, and is stable in a variety of conditions. Additionally, it is non-toxic and has a low molecular weight, which makes it suitable for use in a variety of applications. However, tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate is sensitive to light and temperature and can be difficult to purify.

Future Directions

Tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate has potential for use in the development of novel therapeutic agents. Further research is needed to explore the potential of tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate as an anti-inflammatory, anti-cancer, and antimicrobial agent. Additionally, research should focus on improving the synthesis and purification of tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate to reduce costs and improve efficiency. Finally, research should investigate the potential for tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate to be used in the development of novel drugs for the treatment of various diseases.

Synthesis Methods

Tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate can be synthesized from the reaction of tert-butyl isocyanate and 2-azabicyclo[4.1.0]heptane-2-carboxylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, at elevated temperatures. The reaction produces a mixture of the desired product and by-products, which can be separated by column chromatography or other suitable methods.

properties

IUPAC Name

tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-5-4-8(7-13)9-6-10(9)14/h8-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSGWBIZKPDTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2116040-80-1
Record name tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate
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